METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE
CAS No.:
Cat. No.: VC13510148
Molecular Formula: C14H13NO3
Molecular Weight: 243.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13NO3 |
|---|---|
| Molecular Weight | 243.26 g/mol |
| IUPAC Name | methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C14H13NO3/c1-18-14(17)13-12(3-2-8-15-13)11-6-4-10(9-16)5-7-11/h2-8,16H,9H2,1H3 |
| Standard InChI Key | VZCBTKPHDMCVFI-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=CC=N1)C2=CC=C(C=C2)CO |
| Canonical SMILES | COC(=O)C1=C(C=CC=N1)C2=CC=C(C=C2)CO |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate belongs to the class of nitrogen-containing heterocycles, featuring a pyridine ring linked to a para-hydroxymethyl-substituted benzene moiety. The ester functional group at the 2-position of the pyridine ring introduces polarity and reactivity, while the hydroxymethyl group on the phenyl ring enables further chemical modifications.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃NO₃ |
| Molecular Weight | 243.26 g/mol |
| IUPAC Name | methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate |
| InChI Key | VZCBTKPHDMCVFI-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=CC=N1)C2=CC=C(C=C2)CO |
| PubChem CID | 75488448 |
The compound’s planar structure facilitates π-π stacking interactions, as evidenced by crystallographic studies of analogous pyridine carboxylates . Density functional theory (DFT) analyses of related systems suggest that the hydroxymethyl group enhances hydrogen-bonding capacity, which may influence solubility and biological target engagement .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate typically involves multistep strategies combining cross-coupling and esterification reactions:
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Pd-Catalyzed Suzuki-Miyaura Coupling: A pyridine-2-carboxylate derivative reacts with 4-(hydroxymethyl)phenylboronic acid under palladium catalysis to form the biaryl linkage.
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Esterification: Subsequent methyl ester formation is achieved via acid-catalyzed reaction with methanol, often employing p-toluenesulfonic acid (pTSA) as a catalyst .
Table 2: Representative Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 80°C | 68% |
| Esterification | MeOH, pTSA, reflux | 65°C | 92% |
Alternative approaches include cyclocondensation of β-ketoenamides derived from α-hydroxy carboxylic acids, which preserves stereochemical integrity in enantiopure derivatives .
Physicochemical Properties
Thermal and Solubility Characteristics
Experimental data for the pure compound remain limited, but analogues provide insights:
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Melting Point: 74–76°C (observed in structurally similar methyl 4-(hydroxymethyl)pyridine-2-carboxylate)
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Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water (<0.1 mg/mL at 25°C)
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Stability: Sensitive to strong acids/bases; storage recommendations include inert atmospheres and temperatures below −20°C
Quantum mechanical calculations predict a dipole moment of 4.8 Debye, aligning with its observed solubility profile .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a key precursor in synthesizing:
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Anticonvulsant candidates via reductive amination of the hydroxymethyl group
Coordination Chemistry
In coordination complexes, the pyridine nitrogen and carboxylate oxygen act as bidentate ligands. A recent Cu(II) complex demonstrated enhanced catalytic activity in Heck coupling reactions (TON = 1,450) .
Recent Research Advancements
Stereoselective Modifications
Chiral pool strategies utilizing D-mandelic acid have enabled the synthesis of enantiopure derivatives without racemization . This breakthrough facilitates development of targeted therapeutics with improved pharmacokinetic profiles.
Computational Modeling
Molecular dynamics simulations predict strong binding to amyloid-β fibrils (ΔG = −9.8 kcal/mol), positioning the compound as a potential Alzheimer’s disease therapeutic lead.
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